molecular formula C15H13N3O B009559 3-(4-Methoxyphenyl)iminoisoindol-1-amine CAS No. 104830-22-0

3-(4-Methoxyphenyl)iminoisoindol-1-amine

Cat. No.: B009559
CAS No.: 104830-22-0
M. Wt: 251.28 g/mol
InChI Key: WQXHFHWNIHBTJP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)iminoisoindol-1-amine is a heterocyclic compound with the molecular formula C₁₅H₁₃N₃O It is known for its unique structure, which includes an isoindole core substituted with a 4-methoxyphenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)iminoisoindol-1-amine typically involves the reaction of 4-methoxyaniline with phthalonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the nitrile group of phthalonitrile, followed by cyclization to form the isoindole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the imino group is oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents under acidic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)iminoisoindol-1-amine involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific molecular pathways. The compound may inhibit key enzymes or disrupt cellular signaling pathways, leading to cell death. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: 3-(4-Methoxyphenyl)iminoisoindol-1-amine is unique due to its isoindole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)iminoisoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-11-8-6-10(7-9-11)17-15-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHFHWNIHBTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368004
Record name 3-(4-methoxyphenyl)iminoisoindol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-22-0
Record name 3-(4-methoxyphenyl)iminoisoindol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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